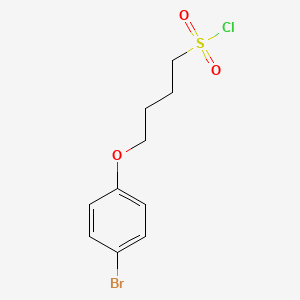

4-(4-Bromophenoxy)butane-1-sulfonyl chloride

Descripción general

Descripción

“4-(4-Bromophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12BrClO3S. It consists of 12 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, 1 Chlorine atom, and 1 Bromine atom .

Molecular Structure Analysis

The molecular structure of “this compound” is composed of 28 atoms in total . The molecule has a molecular weight of 327.62 g/mol.Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Synthesis of Pyrano[4,3-b]pyran Derivatives : 4-(Succinimido)-1-butane sulfonic acid, related to the compound of interest, has been utilized as an efficient and reusable Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This approach offers advantages such as high yield, clean reaction, simple methodology, and short reaction time, with the catalyst being recyclable without significant loss of activity (Khaligh, 2015).

Materials Science

- Antimicrobial Evaluation : Sulfonate derivatives, using 1,3-propane and/or 1,4-butane sultone as intermediates, have been synthesized and evaluated for their antimicrobial properties. Specifically, quaternary ammonium salts derived from these processes demonstrated high activity against various Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Reaction Kinetics

- Phenol Alkylation : In the context of phenol alkylation with tert-butyl alcohol, sulfonic acid functional ionic liquid catalysts derived from 1,4-butane sultone have been tested, demonstrating significant catalytic activity and offering a promising approach for phenol conversion processes (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Environmental and Green Chemistry

- Brönsted Acidic Ionic Liquids : The combination of choline chloride and 1,4-butane sultone to form a sulfonic acid-functionalized ionic liquid has been investigated for the catalytic decomposition of cumene hydroperoxide to phenol. This ionic liquid's effectiveness in the Hock process for phenol production, along with its environmental benefits such as recyclability and low environmental impact, underscores its potential in sustainable industrial chemistry (Padma Priya & Rajarajeswari, 2018).

Safety and Hazards

The safety data sheets for related compounds suggest that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mecanismo De Acción

Target of Action

Sulfonyl chloride derivatives are generally known to react with a variety of nucleophiles, making them useful in organic synthesis .

Mode of Action

The mode of action of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests it may influence pathways involving benzene derivatives .

Result of Action

The compound’s ability to form substituted benzene rings suggests it may influence the structure and function of molecules containing these rings .

Propiedades

IUPAC Name |

4-(4-bromophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSVEJRAWZRLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)

![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)